Triethanolamine hydrochloride

Description

Overview of the Chemical Compound's Significance in Academic Research

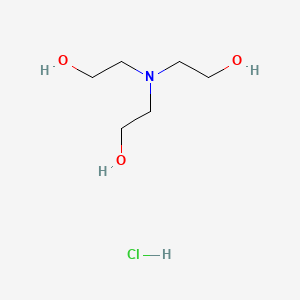

Triethanolamine (B1662121) hydrochloride (TEA-HCl), the hydrochloride salt of triethanolamine, is a versatile organic compound with the chemical formula C₆H₁₅NO₃·HCl. mpbio.com It presents as a white crystalline solid and is soluble in water. psgraw.comfishersci.at The significance of Triethanolamine hydrochloride in academic research stems from its multifaceted properties, which allow it to function as a buffer, a complexing agent, a surfactant, and a precursor in various chemical syntheses. mpbio.comfishersci.at

In the realm of biochemistry and molecular biology, TEA-HCl is widely recognized for its application as a buffering agent. sigmaaldrich.com With a pKa of approximately 7.8, it is effective in maintaining a stable pH in the range of 7.3 to 8.3, which is crucial for numerous enzymatic reactions and protein purification processes. sigmaaldrich.comresearchgate.net Its ability to remain stable and not interfere with many biological reactions makes it a valuable component in various laboratory protocols.

The compound also plays a significant role in materials science. It is utilized as an organic additive in the grinding of cement clinker, where it influences the hydration process and the development of material strength. mpbio.compsgraw.comwikipedia.org Research in this area explores how different concentrations of TEA-HCl can act as either an accelerator or a retarder for the setting of cement, highlighting its dose-dependent effects on the formation of mineral phases like ettringite. psgraw.comresearchgate.net

Furthermore, this compound is instrumental in the field of nanotechnology. It serves as a capping agent and stabilizer in the synthesis of various nanoparticles, preventing their agglomeration and controlling their size and morphology. nih.govresearchgate.net This role is critical for the development of novel materials with specific catalytic, optical, and electronic properties. In electrochemistry, its utility is explored in areas such as corrosion inhibition and as a component in electrolytes for advanced battery systems. scispace.comacs.org

Historical Context and Evolution of Research on this compound

Research into triethanolamine and its derivatives has evolved significantly since its initial production from the reaction of ethylene (B1197577) oxide with aqueous ammonia (B1221849). wikipedia.org Early research focused on its fundamental properties and industrial applications, such as its use as an emulsifier and surfactant in consumer and industrial products. mpbio.comwikipedia.org

In the mid-20th century, the value of amine buffers in biological research became more apparent. The development and characterization of various buffer systems, including those based on triethanolamine, were crucial for advancing enzymology and other areas of biochemistry. The ability of TEA-HCl to provide a stable pH environment without significantly interfering with biological processes led to its adoption in a wide range of assays and purification protocols. researchgate.net

The late 20th and early 21st centuries have witnessed an expansion of research into more specialized applications. The rise of nanotechnology has opened new avenues for TEA-HCl as a size-directing and stabilizing agent in the synthesis of metallic and semiconductor nanoparticles. nih.govresearchgate.net More recently, its role in advanced materials, such as in electrolytes for zinc-air batteries to improve ion solvation and prevent passivation, showcases the continuing evolution of research on this compound. acs.org

Current Research Landscape and Emerging Trends

The current research landscape for this compound is diverse, with ongoing investigations across multiple scientific disciplines. Key areas of focus include its application in advanced materials, nanotechnology, and analytical chemistry.

In materials science , a significant trend is the detailed investigation of its role in cement chemistry. Researchers are using advanced analytical techniques to understand the precise mechanisms by which TEA-HCl influences the hydration kinetics and microstructure of cement pastes. psgraw.comresearchgate.net This includes studying its complexation with metal ions like aluminum and its effect on the formation and transformation of hydration products. researchgate.net There is also growing interest in its use in combination with other additives to optimize the performance of concrete. psgraw.com

In nanotechnology , the use of this compound as a "green" and effective reagent for nanoparticle synthesis is a prominent trend. Studies are exploring its role as both a reducing agent and a stabilizer in the one-step synthesis of platinum and other metallic nanoparticles. nih.gov These nanoparticles have potential applications in catalysis and biomedical sensing. Research is also focused on synthesizing water-soluble capped nanoparticles, such as CdSe, for various optoelectronic and biological applications. researchgate.net

In electrochemistry , emerging research is focused on leveraging the complexing ability of triethanolamine to enhance the performance of energy storage devices. For example, its use as a ligand in electrolytes for zinc-air batteries is being investigated to improve the solvation of zinc ions and mitigate issues like dendrite formation. acs.org Furthermore, its synergistic effects with other compounds for corrosion inhibition continue to be an area of active research. scispace.com

In analytical chemistry , high-resolution analytical techniques such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are being employed to study this compound and its interactions in various matrices. americanpharmaceuticalreview.com These methods are crucial for quality control and for detecting its presence as a potential adulterant in other chemical products. americanpharmaceuticalreview.com

The table below summarizes some of the key research findings related to this compound.

| Research Area | Key Findings |

| Cement Chemistry | At low dosages (<0.05%), it can accelerate setting and enhance early strength. At higher dosages (>0.1%), it can retard hydration. researchgate.net |

| It influences the morphology and transformation of hydration products like ettringite. psgraw.com | |

| Nanotechnology | Acts as a stabilizer and green reductant in the one-step synthesis of platinum nanoparticles. nih.gov |

| Enables the synthesis of water-soluble Cadmium Selenide (CdSe) nanoparticles at room temperature. researchgate.net | |

| Electrochemistry | In zinc-air batteries, it can act as a polydentate ligand to improve zinc ion solvation and reduce passivation. acs.org |

| Exhibits synergistic effects with nitrites in inhibiting the corrosion of ductile cast iron. scispace.com | |

| Biochemistry | Serves as an effective biological buffer in the pH range of 7.3-8.3. sigmaaldrich.com |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO3.ClH/c8-4-1-7(2-5-9)3-6-10;/h8-10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLJUSLZGFYWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO3 | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67924-33-8, 102-71-6 (Parent) | |

| Record name | Ethanol, 2,2′,2′′-nitrilotris-, homopolymer, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67924-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1052321 | |

| Record name | Triethanolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethanolamine hydrochloride is the salt of triethanolamine. See the chemical datasheet for triethanolamine for more information., Liquid, Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-39-8, 67924-33-8 | |

| Record name | TRIETHANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/30058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethanolamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2,2',2''-nitrilotri-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, homopolymer, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067924338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2',2''-nitrilotris-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethanolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-hydroxyethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R297UJ9QDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Chemical Synthesis Pathways of Triethanolamine (B1662121) Hydrochloride

The primary method for synthesizing triethanolamine hydrochloride is through the direct reaction of triethanolamine with hydrogen chloride. nih.gov This process is a straightforward acid-base reaction.

The formation of this compound is an acid-base neutralization reaction. Triethanolamine [N(CH₂CH₂OH)₃], a weak base, reacts with the strong acid, hydrochloric acid (HCl), in an exothermic proton transfer reaction.

The core mechanism involves the lone pair of electrons on the nitrogen atom of the triethanolamine molecule acting as a proton acceptor (a Lewis base). The hydrogen atom in the hydrochloric acid is electron-deficient and is readily donated (a Brønsted-Lowry acid).

Reaction: N(CH₂CH₂OH)₃ + HCl → [HN(CH₂CH₂OH)₃]⁺Cl⁻

The nitrogen atom becomes protonated, forming the triethanolammonium (B1229115) cation, and the chloride ion acts as the counter-ion, resulting in the salt, this compound. nih.gov The kinetics of this reaction are typically very fast, as is characteristic of most acid-base neutralizations.

While the synthesis is straightforward, achieving high yield and purity requires careful control of reaction conditions. A common laboratory and industrial procedure involves dissolving triethanolamine in a suitable solvent, often water or an alcohol like methanol (B129727), followed by the controlled addition of concentrated hydrochloric acid. prepchem.comgoogle.com

Key optimization parameters include:

Stoichiometry: Using an equimolar amount of hydrochloric acid is crucial to ensure complete conversion without introducing excess acid, which would need to be removed in downstream processes. google.com

Temperature Control: Due to the exothermic nature of the reaction, the acid is typically added dropwise while cooling the reaction mixture to manage the heat generated and prevent potential side reactions or solvent boiling.

Purification: The purity of the final product can be enhanced through various techniques. Recrystallization is a common method, where the crude product is dissolved in a hot solvent (such as methanol or water) and then allowed to cool, causing the purified this compound to crystallize out, leaving impurities in the solution. google.com The use of activated carbon can also be employed during this process to decolorize the solution and remove colored impurities. google.com Finally, the purified crystals are separated by filtration and dried. google.com

| Parameter | Objective | Method | Reference |

|---|---|---|---|

| Reactant Ratio | Ensure complete reaction, minimize waste | Use of equimolar amounts of triethanolamine and hydrochloric acid | google.com |

| Temperature | Control exothermic reaction, enhance safety | Slow, dropwise addition of acid with external cooling | google.com |

| Purity | Remove impurities and color | Recrystallization from solvents like methanol or water; treatment with activated carbon | google.com |

| Product Isolation | Obtain solid, dry product | Filtration of crystals followed by drying | google.com |

The application of green chemistry principles to the synthesis of this compound primarily focuses on the production of the triethanolamine precursor itself. The conventional synthesis of ethanolamines involves the reaction of ammonia (B1221849) with ethylene (B1197577) oxide. rsc.orgnih.gov Ethylene oxide is a hazardous and petroleum-derived starting material.

Green chemistry research aims to develop more sustainable pathways. rsc.org This includes:

Use of Renewable Feedstocks: Investigating bio-based routes to produce ethanolamines could reduce reliance on petrochemicals. rsc.org

Catalytic Efficiency: The development of more efficient catalytic processes can improve the selectivity towards triethanolamine, reducing the formation of by-products like mono- and diethanolamine (B148213) and simplifying purification steps. consensus.app

Atom Economy: The direct acid-base reaction to form the hydrochloride salt has excellent atom economy, as all atoms of the reactants are incorporated into the final product. The focus of improvement lies in minimizing solvent use and energy consumption during purification.

Derivatization Strategies for this compound

Derivatization involves chemically modifying a compound to enhance its properties for a specific application, such as improving its detectability in analytical methods.

A significant application of derivatization for triethanolamine is in analytical chemistry, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netnih.gov Triethanolamine is a polar, non-volatile compound, which makes it difficult to analyze directly by GC. Derivatization converts it into a more volatile and thermally stable compound.

Common derivatization strategies include:

Silylation: This process replaces the active hydrogen atoms in the hydroxyl (-OH) groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The resulting TMS derivatives are much more volatile and suitable for GC analysis. researchgate.net

Acylation: The hydroxyl groups can be converted to esters using acylating agents. For instance, trifluoroacetylation using trifluoroacetic anhydride (B1165640) (TFAA) is an effective method that produces stable and volatile derivatives detectable by GC. researchgate.net This method has been shown to be rapid and quantitative at room temperature. researchgate.net

| Strategy | Reagent Example | Purpose | Analytical Method | Reference |

|---|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Increase volatility and thermal stability | Gas Chromatography (GC) | researchgate.net |

| Trifluoroacetylation | TFAA (Trifluoroacetic anhydride) | Increase volatility and detector response | Gas Chromatography (GC) | researchgate.net |

Triethanolamine can act as a ligand, using the lone pair of electrons on its nitrogen and oxygen atoms to coordinate with metal ions, forming stable complexes. These reactions can be performed with the free base or its hydrochloride salt.

Research has demonstrated the synthesis of various metal complexes:

Transition Metal Complexes: Triethanolamine forms complexes with salts of cobalt(II), nickel(II), and copper(II). rsc.org For example, it can form octahedral complexes with the general formula [M(TEA)₂]X₂, where M is Ni or Co, and X is a halide or nitrate (B79036) ion. rsc.org In some structures, the triethanolamine acts as a terdentate ligand, binding to the metal through its nitrogen and two of its hydroxyl groups.

Complexes with Aroxyacetic Acids: A series of complexes have been prepared by reacting triethanolamine with metal salts of aroxyacetic acids. researchgate.net These compounds are investigated for potential biological activities. The structure and properties of these complexes have been studied using techniques like NMR, IR spectroscopy, and potentiometric titration. researchgate.net

Preparation of Triethanolamine Trisulphate and its Applications

Triethanolamine trisulphate (TES), a trifunctional agent, can be synthesized in good yield and has shown significant promise in various applications, particularly within the textile industry. researchgate.netresearchgate.net Its preparation involves the sulphation of triethanolamine, and its subsequent application, especially on cellulosic fibers, has been a subject of detailed research.

The synthesis of triethanolamine trisulphate is typically achieved by reacting triethanolamine with chlorosulphonic acid. researchgate.net In a common laboratory-scale synthesis, a solution of triethanolamine in dichloromethane (B109758) is cooled to 0°C. researchgate.net Chlorosulphonic acid, also dissolved in dichloromethane, is then added to the cooled triethanolamine solution with vigorous stirring. researchgate.net The initial addition is slow and drop-wise. researchgate.net As a white solid forms and becomes sticky, the rate of addition can be increased. researchgate.net

Following the complete addition of chlorosulphonic acid, the reaction mixture is allowed to warm to room temperature while stirring continues, which helps in the evaporation of the liberated hydrochloric acid. researchgate.net The resulting crude granular triethanolamine trisulphate, which is in its free acid form, is then collected by filtration. researchgate.net To obtain the neutral potassium salt, the free acid is dissolved in water and neutralized by the drop-wise addition of a potassium hydroxide (B78521) solution until the pH of the solution reaches 7-8. researchgate.net The synthesis process can be monitored using techniques such as capillary electrophoresis. researchgate.netresearchgate.net

Table 1: Synthesis Parameters for Triethanolamine Trisulphate (Potassium Salt)

| Parameter | Value/Condition |

|---|---|

| Reactants | Triethanolamine, Chlorosulphonic acid |

| Solvent | Dichloromethane |

| Reaction Temperature | 0°C (initial) |

| Neutralizing Agent | 30% Potassium hydroxide solution |

| Final pH | 7-8 |

The primary application of triethanolamine trisulphate that has been explored is as a crosslinking agent for cotton cellulose (B213188) to produce "easy care" garments with high wrinkle recovery. researchgate.net When applied to cotton fabrics in the presence of sodium hydroxide, TES reacts covalently with the cellulose molecular chains. researchgate.netresearchgate.net This process is typically carried out using a pad-cure method at elevated temperatures. researchgate.netresearchgate.net

The reaction mechanism is thought to involve either the formation of an intermediate aziridinium (B1262131) cation, which then reacts with the cellulosate anion, or a direct nucleophilic substitution reaction where the cellulosate anion displaces a sulphate ion. researchgate.net The result of this crosslinking is a significant increase in the wrinkle recovery angles of the treated fabric. researchgate.netresearchgate.net

One of the key advantages of using TES is that it avoids the potential release of formaldehyde (B43269), a common issue with many other crosslinking agents used for this purpose. researchgate.net However, a notable drawback is the yellowing of the fabric after treatment. researchgate.netresearchgate.net Research has shown that the whiteness of the fabric can be improved by including a reducing agent in the treatment solution, although this may cause a slight decrease in the wrinkle recovery values. researchgate.netresearchgate.net Despite this, triethanolamine trisulphate is considered a highly promising agent for creating easy-care cotton textiles. researchgate.net

Table 2: Research Findings on the Application of TES on Cotton Fabric

| Finding | Description |

|---|---|

| Application Method | Pad-cure route with alkaline TES solutions at elevated temperatures. researchgate.netresearchgate.net |

| Primary Effect | High wrinkle recovery angles, confirming crosslinking of cellulose chains. researchgate.netresearchgate.net |

| Advantage | Avoids the possibility of formaldehyde release. researchgate.net |

| Observed Issue | Significant yellowing of the treated fabric. researchgate.net |

| Mitigation | Addition of a reducing agent improves whiteness but slightly decreases wrinkle recovery. researchgate.netresearchgate.net |

Advanced Analytical Characterization Techniques in Triethanolamine Hydrochloride Research

Spectroscopic Analysis of Triethanolamine (B1662121) Hydrochloride

Spectroscopy is a fundamental tool in the study of triethanolamine hydrochloride, enabling researchers to probe its molecular structure through the interaction of electromagnetic radiation with the molecule. Different regions of the electromagnetic spectrum provide distinct information, from the connectivity of atoms to the types of chemical bonds present and the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework.

In the ¹H NMR spectrum of triethanolamine, two characteristic triplets are typically observed, corresponding to the two types of methylene (-CH₂-) groups. The protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are deshielded differently from those adjacent to the oxygen atom (-CH₂-OH). The formation of the hydrochloride salt, where the nitrogen atom is protonated, leads to a downfield shift of the signals of the adjacent methylene protons due to the electron-withdrawing effect of the newly formed ammonium (B1175870) group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound shows two distinct signals for the two non-equivalent methylene carbons. Data from the Biological Magnetic Resonance Bank for triethanolamine in D₂O shows signals around 58 ppm. bmrb.io The specific chemical shifts can vary depending on the solvent and experimental conditions.

Table 1: Representative NMR Chemical Shift Data for Triethanolamine

| Atom Type | Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Methylene (N-CH₂) | ¹H | ~3.397 | Triplet | Chemical shifts are influenced by protonation and solvent. Data from triethanolamine in D₂O at pH 7.4. bmrb.io |

| Methylene (CH₂-OH) | ¹H | ~3.923 | Triplet | Chemical shifts are influenced by protonation and solvent. Data from triethanolamine in D₂O at pH 7.4. bmrb.io |

| Methylene (N-CH₂) | ¹³C | ~58.059 | - | The chemical environment of the carbon atoms results in distinct signals. Data from triethanolamine in D₂O at pH 7.4. bmrb.io |

| Methylene (CH₂-OH) | ¹³C | ~58.188 | - | The chemical environment of the carbon atoms results in distinct signals. Data from triethanolamine in D₂O at pH 7.4. bmrb.io |

Note: Data is for the parent compound triethanolamine; shifts for the hydrochloride salt will be similar but may show downfield shifts, particularly for the N-CH₂ group.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These vibrations are characteristic of the specific chemical bonds and functional groups present, making these methods excellent for functional group identification and confirmation of compound identity. ksu.edu.sanih.gov

The IR spectrum of this compound is characterized by several key absorption bands. A very broad and strong band is typically observed in the 3200-2500 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration of the ammonium salt, often overlapping with the O-H stretching band. The O-H stretch from the alcohol groups appears as a broad band around 3300-3400 cm⁻¹. Other significant absorptions include C-H stretching vibrations just below 3000 cm⁻¹, C-O stretching around 1030 cm⁻¹, and C-N stretching vibrations. chemicalbook.com

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | IR | ~3350 | Strong, Broad |

| N⁺-H Stretch | IR | ~3200-2500 | Strong, Very Broad |

| C-H Stretch | IR, Raman | ~2950-2850 | Strong (IR), Strong (Raman) |

| C-O Stretch | IR | ~1030 | Strong |

| C-N Stretch | IR, Raman | ~1100-1000 | Medium (IR), Medium (Raman) |

Note: Wavenumbers are approximate and can vary based on the sample state (e.g., solid, solution) and measurement technique.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to electronic transitions within a molecule. For a molecule to absorb UV-Vis light, it must contain chromophores, which are typically unsaturated systems like double bonds, aromatic rings, or atoms with non-bonding electrons that can be promoted to higher energy orbitals.

Triethanolamine and its hydrochloride salt lack significant chromophores. helixchrom.comthermofisher.com The molecule consists of saturated C-C, C-N, C-O, O-H, and N-H bonds. The electronic transitions for these sigma (σ) bonds require very high energy, and their absorption maxima fall in the far-UV region (below 200 nm), which is not accessible by standard UV-Vis spectrophotometers. Consequently, this compound is essentially transparent in the standard UV-Vis range (200-800 nm). This property means that direct quantification or detection using UV-Vis spectroscopy is not feasible. However, this characteristic is leveraged in other analytical methods, such as HPLC, where derivatization or the use of non-UV-absorbing mobile phases is required for detection by other means. thermofisher.com

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. For this compound, chromatographic methods are vital for assessing purity, quantifying the main component, and detecting and quantifying any impurities, such as the starting materials monoethanolamine and diethanolamine (B148213). who.int

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is well-suited for the analysis of volatile impurities that might be present in a this compound sample. However, triethanolamine itself presents challenges for direct GC analysis due to its low volatility and the presence of polar hydroxyl and amine groups, which can lead to poor peak shape (tailing) and low reproducibility on standard columns. chromforum.orgphenomenex.com

To overcome these issues, several strategies are employed:

Derivatization: The polar hydroxyl groups can be chemically modified (e.g., silylation) to create more volatile and less polar derivatives that are more amenable to GC analysis.

Specialized Columns: The use of columns specifically designed for amine analysis, such as the RTX-5 amine or Zebron ZB-5MSplus columns, can significantly improve peak shape and separation. phenomenex.comosha.gov

Headspace GC: This technique is particularly useful for analyzing volatile residual solvents in the solid this compound salt without dissolving the sample. ijpsonline.com

An established OSHA method for analyzing triethanolamine involves collection on a glass fiber filter, extraction with acetone, and analysis by GC with a flame ionization detector (FID). osha.gov

Table 3: Example GC Method Parameters for Ethanolamine (B43304) Analysis

| Parameter | Condition | Reference |

| Column | RTX-5 amine, 15 m x 0.32 mm i.d., 1 µm df | osha.gov |

| Injection | Split injection | chromforum.org |

| Detector | Flame Ionization Detector (FID) | osha.gov |

| Oven Program | Isothermal or temperature programmed | chromforum.org |

| Sample Preparation | Dilution in solvent (e.g., Acetone, DMF) or derivatization | chromforum.orgosha.gov |

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile compounds like this compound. It is widely used for purity testing, assay, and separation from related non-volatile impurities.

A key challenge in the HPLC analysis of this compound is its lack of a UV chromophore, precluding the use of standard UV detectors. helixchrom.comthermofisher.com Therefore, alternative detection methods are necessary:

Evaporative Light Scattering Detection (ELSD): This detector is sensitive to any analyte that is less volatile than the mobile phase and is suitable for triethanolamine. researchgate.net

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detector that provides a response proportional to the mass of the analyte.

Refractive Index (RI) Detection: This universal detector measures changes in the refractive index of the eluent. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. helixchrom.com

Pulsed Amperometric Detection (PAD): This highly sensitive electrochemical detection method can be used for alkanolamines. thermofisher.com

The separation is typically achieved using mixed-mode columns that combine reversed-phase and cation-exchange mechanisms, providing good retention and resolution for polar, basic compounds like ethanolamines. helixchrom.com

Table 4: Common HPLC Detectors for this compound Analysis

| Detector Type | Principle | Advantages | Disadvantages |

| Evaporative Light Scattering Detector (ELSD) | Nebulizes eluent, evaporates solvent, and measures light scattered by analyte particles. | Universal (for non-volatile analytes), Gradient compatible | Non-linear response, requires volatile mobile phase |

| Charged Aerosol Detector (CAD) | Similar to ELSD but charges the analyte particles and measures the charge. | Universal, Gradient compatible, More uniform response than ELSD | Requires volatile mobile phase |

| Refractive Index (RI) Detector | Measures the difference in refractive index between the mobile phase and the eluent containing the analyte. | Universal | Not gradient compatible, Low sensitivity, Temperature sensitive |

| Pulsed Amperometric Detector (PAD) | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | High sensitivity and selectivity for electroactive compounds | Requires specific mobile phase conditions (e.g., high pH) |

Capillary Electrophoresis for Analysis of Triethanolamine Trisulphate Hydrolysis

Capillary electrophoresis (CE) is a powerful analytical technique for separating ionic species based on their electrophoretic mobility in an electric field. This method is particularly well-suited for monitoring the hydrolysis of triethanolamine trisulphate, a process that involves the sequential cleavage of sulphate groups.

In a typical CE setup for this analysis, a fused silica (B1680970) capillary is employed. nih.gov The separation is achieved by applying a high voltage across the capillary, which is filled with a background electrolyte (BGE), such as a boric acid buffer. nih.gov The choice of BGE pH is crucial for achieving optimal separation. The analytes are detected as they pass a detector window, commonly using ultraviolet (UV) absorbance spectrophotometry. nih.gov

The hydrolysis of triethanolamine trisulphate yields a mixture of the parent compound, partially hydrolysed intermediates (di- and mono-sulphates), and the final product, triethanolamine. Each of these species possesses a different charge-to-size ratio, enabling their effective separation and quantification by CE. By tracking the decrease in the peak area of the trisulphate ester and the corresponding increase in the peaks of its hydrolysis products over time, the kinetics of the reaction can be accurately determined.

Table 1: Typical Parameters for Capillary Electrophoresis Analysis

| Parameter | Description | Typical Value/Condition |

| Capillary | Fused silica, providing a stable surface for electrophoresis. | 50-75 µm internal diameter |

| Background Electrolyte | A buffered solution that conducts current and maintains pH. | 70 mM Boric Acid, pH 9.5 |

| Applied Voltage | The driving force for the separation of ionic species. | 25-30 kV |

| Detection | Method for quantifying analytes as they elute. | UV absorbance at 200 nm |

| Analysis Time | The duration required to separate all components of interest. | < 15 minutes |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. The technique provides a precise mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the compound's identity.

The computed molecular weight of this compound (C₆H₁₆ClNO₃) is 185.65 g/mol . nih.gov In mass spectrometry, the molecule typically undergoes ionization, often through techniques like electron ionization (EI). The resulting molecular ion can then fragment in a predictable manner, providing structural information. For triethanolamine, the free base of the hydrochloride salt, the molecular ion is observed at an m/z of 149. nih.govchemicalbook.com

The fragmentation pattern of triethanolamine is characterized by the successive loss of hydroxymethyl groups (•CH₂OH). Key fragments observed in the mass spectrum of triethanolamine provide evidence for its structure.

Table 2: Major Mass Spectrometry Fragments for Triethanolamine

| m/z Value | Ion | Description |

| 149 | [N(CH₂CH₂OH)₃]⁺ | Molecular Ion (M⁺) of the free base |

| 118 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl group |

| 74 | [M - 2(CH₂CH₂OH)]⁺ | Loss of two ethylene (B1197577) glycol arms |

| 56 | [C₃H₆N]⁺ | Further fragmentation |

Data sourced from NIST Mass Spectrometry Data Center for Triethanolamine.

Electrochemical Methods for this compound Characterization

Electrochemical methods are employed to study the redox properties and complex-forming abilities of triethanolamine. These sensitive techniques provide insights into electron transfer processes and interactions with other chemical species, such as metal ions.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of substances. science.gov In a CV experiment, the potential of a working electrode is ramped linearly versus time, and the resulting current is measured.

Studies on the electrochemical behavior of triethanolamine at a carbon paste electrode have shown that it undergoes an irreversible oxidation process. researchgate.net The characteristics of this process are highly dependent on experimental conditions, particularly the pH of the solution. It has been observed that for pH values below 4.8, no oxidation or reduction peaks appear in the cyclic voltammograms of triethanolamine. researchgate.net As the pH increases into the alkaline range (pH > 8), two distinct anodic (oxidation) peaks become evident, with the peak potential shifting to less positive values as the pH rises further. researchgate.net This pH-dependent behavior indicates the involvement of protons in the electrochemical oxidation mechanism. The relationship between the peak current and the scan rate can also be used to determine whether the process is diffusion-controlled or adsorption-controlled. researchgate.net

Table 3: Summary of Cyclic Voltammetry Findings for Triethanolamine

| Parameter | Observation | Significance |

| Redox Process | Irreversible oxidation | Indicates the oxidized species is not stable on the timescale of the experiment. |

| pH Influence | No peaks observed at pH < 4.8; two anodic peaks at pH > 8.0. | Proves that protons are involved in the electron transfer reaction. |

| Peak Potential | Shifts to less positive values with increasing pH. | Confirms the role of deprotonation in the oxidation process. |

| Potential Range | Anodic peaks typically appear around +1.2 V. | Defines the potential at which triethanolamine is oxidized. |

Potentiometric and Conductimetric Studies of Triethanolamine Complexes

Potentiometry and conductometry are classical electrochemical methods used to characterize the formation of metal complexes in solution. These techniques are valuable for determining the stoichiometry and stability of complexes formed between triethanolamine and various metal ions. researchgate.neteijppr.comlongdom.orgresearchgate.net

Potentiometry involves measuring the potential of an ion-selective electrode as a function of the volume of a titrant added. This allows for the determination of the stability constants of the formed complexes. researchgate.netresearchgate.net

Conductometry measures the electrical conductivity of the solution during a titration. Inflection points in the conductivity curve correspond to the stoichiometric ratios of the metal-ligand complexes being formed. researchgate.neteijppr.comlongdom.org

Triethanolamine acts as a versatile ligand, capable of forming stable complexes with a variety of transition metal ions, including cobalt(II), nickel(II), and copper(II). rsc.org Research has shown that triethanolamine can act as a terdentate ligand, coordinating to the metal center through its nitrogen atom and two of its hydroxyl groups. This leads to the formation of complexes with defined stoichiometries, such as octahedral [M(TEA)₂]X₂ complexes. rsc.org

Table 4: Examples of Triethanolamine Metal Complexes

| Metal Ion | Complex Formula | Stereochemistry |

| Nickel(II) | [Ni(TEA)₂]Cl₂ | Octahedral |

| Nickel(II) | Ni(TEA)₂₂ | Octahedral |

| Cobalt(II) | Co(TEA)₂₂ | Octahedral |

| Cobalt(II) | [Co(TEA)₂]Cl₂ | Distorted Octahedral |

| Copper(II) | [Cu(TEA)₂]Cl₂ | Six-coordinate |

Data adapted from studies on triethanolamine complexes with divalent metal salts. rsc.org

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgbeloit.edu It provides fundamental information about the molecular structure, including bond lengths, bond angles, and crystal packing. wikipedia.orgrjptonline.org

The principle of XRD involves directing a beam of X-rays onto a crystal. The crystal lattice diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be constructed, from which the atomic positions can be determined. beloit.edurjptonline.org

For this compound, single-crystal XRD analysis would provide unambiguous data on its solid-state structure. This would include the conformation of the triethanolamine cation, the precise location of the chloride anion, and the nature of the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups and the chloride ion. Powder XRD can also be used to identify the crystalline phase of a bulk sample and assess its purity. mdpi.com

Table 5: Information Obtainable from X-ray Diffraction Analysis

| Structural Information | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Crystal System | The classification of the crystal structure (e.g., monoclinic, orthorhombic). |

| Intermolecular Interactions | Identification of hydrogen bonds, van der Waals forces, etc. |

| Polymorphism | Characterization of different crystalline forms of the same compound. rjptonline.org |

Mechanistic Studies and Chemical Reactivity of Triethanolamine Hydrochloride

Elucidation of Reaction Mechanisms Involving Triethanolamine (B1662121) Hydrochloride

Role as a Catalyst and Ligand in Organic Transformations

Triethanolamine hydrochloride (TEA-HCl) demonstrates notable versatility in organic synthesis, functioning as both a catalyst and a ligand. Its application in phosphane-free palladium-catalyzed Heck reactions showcases its capacity to act as an efficient and reusable base, ligand, and reaction medium. organic-chemistry.orgresearchgate.net In these reactions, TEA-HCl facilitates the olefination of iodo- and bromoarenes, producing the corresponding products in good to excellent yields without the need for additional additives. organic-chemistry.orgresearchgate.net The efficiency of triethanolamine as a ligand is also observed in its ability to be recovered and recycled for multiple consecutive trials without a significant loss of reactivity. organic-chemistry.org

Furthermore, research has explored the synergistic catalytic effects of triethanolamine in the Baylis-Hillman reaction. When used in conjunction with lanthanum triflate, triethanolamine significantly accelerates the reaction between aldehydes and acrylates. acs.org While triethanolamine alone can accelerate the reaction, its combination with a Lewis acid like lanthanum triflate leads to even greater rate enhancements. acs.org This suggests a cooperative mechanism where triethanolamine acts as a Lewis base, and the metal salt functions as a Lewis acid, activating the substrates.

The role of triethanolamine extends to its use as a bidentate N,O-ligand in nickel(II)-catalyzed Heck coupling reactions, demonstrating its utility in forming carbon-carbon bonds. researchgate.net The reaction mechanism often involves the nucleophilic attack of the triethanolamine on an electrophilic center, leading to the formation of a tetrahedral intermediate which then collapses to form the product. cymitquimica.com

Catalytic Activity in Melt Polymerization of Carbonate Monomers

Triethylamine (B128534) hydrochloride (a related compound, often a byproduct in carbonate monomer synthesis) has been identified as an effective catalyst for the melt polymerization of carbonate monomers such as trimethylene carbonate (TMC). rsc.orgrsc.org This catalytic activity is significant because it can function at relatively low temperatures, as low as 65°C. polyacs.org

Studies have shown that TEA-HCl can achieve high monomer conversions in shorter time frames compared to some traditional catalysts like stannous octoate. rsc.org For instance, at 110°C, polymerizations of TMC catalyzed with TEA-HCl reached 98% conversion in just one hour. rsc.org The catalytic activity is temperature-dependent, with both TEA-HCl and stannous octoate showing more sensitivity to temperature decreases than triethylamine (TEA). rsc.org

The mechanism appears to involve TEA-HCl in both the initiation and propagation of the polymer chain. rsc.org While higher catalyst concentrations can increase the polymerization rate, they may also affect the end-group fidelity of the resulting polymer. rsc.org Interestingly, catalyst-free polymerization of TMC has also been observed at lower temperatures than previously reported, though at a slower rate than when catalyzed by TEA-HCl. rsc.org

Table 1: Comparison of Catalytic Activity in TMC Melt Polymerization

| Catalyst | Temperature (°C) | Time (h) | Monomer Conversion (%) |

|---|---|---|---|

| TEA·HCl | 85 | 12 | 98 |

| TEA·HCl | 110 | 1 | 98 |

| TEA | 85 | 6 | 97 |

| TEA | 110 | 1 | 98 |

| Stannous Octoate | 85 | 24 | ~98 |

| Stannous Octoate | 110 | 2.5 | ~98 |

| Catalyst-free | 85 | 32 | 99 |

| Catalyst-free | 110 | 2.5 | 99 |

Complexation Behavior with Metal Ions

This compound is well-recognized for its ability to form complexes with a variety of metal ions in aqueous solutions. spectrumchemical.comlookchem.com This property is frequently utilized to mask certain ions, such as aluminum, before complexometric titrations with agents like EDTA. spectrumchemical.comwikipedia.org The triethanolamine molecule, with its tertiary amine and three hydroxyl groups, can act as a polydentate ligand, coordinating with metal ions through the nitrogen and oxygen atoms. acs.org

The complexation is not limited to aluminum. Triethanolamine can form complexes with a range of metals including zinc, cobalt, iron, and magnesium. acs.orggoogle.com For instance, in zinc-air batteries, triethanolamine is used as a polydentate N,O donor ligand to form stable coordination complexes with zinc ions in the electrolyte. acs.org This interaction helps to prevent the formation of zinc oxide passivation films on the anode. acs.org

The formation of these metal-amine complexes can be influenced by the presence of other species in the solution. For example, in the presence of hydrochloric acid, cadmium (II) can form anionic complexes which then associate with the protonated triethanolamine. pmu.edu.sa The resulting complex, with the approximate composition [(EtOH)3NH]CdCl3, can then be transported across a membrane. pmu.edu.sa

Investigation of Chemical Interactions in Various Media

This compound Interactions in Aqueous Solutions

In aqueous solutions, this compound exhibits behavior characteristic of an acidic salt of a weak base. It is highly soluble in water and can participate in various interactions. nih.govguidechem.com The solubility of this compound in aqueous solutions is influenced by temperature and the presence of other solutes. For instance, its solubility increases with rising temperature but decreases with an increasing concentration of hydrochloric acid due to the common ion effect. researchgate.net

This compound is used to prepare buffer solutions and can interact with other molecules in solution. sigmaaldrich.comsigmaaldrich.com For example, it has been shown to stabilize the interaction between methotrexate (B535133) and beta-cyclodextrin (B164692) in a ternary complex, enhancing the apparent aqueous solubility of the drug. nih.gov This stabilization is attributed to electrostatic interactions between the components. nih.gov

The interaction of triethanolamine with metal ions in aqueous solutions is a key feature. It acts as a complexing agent, for example, for aluminum ions. spectrumchemical.com This property is also utilized in supported liquid membrane transport of metal ions like cadmium(II), where it acts as a carrier. pmu.edu.sa The transport mechanism involves the formation of a complex between the metal ion and triethanolamine at the feed-membrane interface. pmu.edu.sa

Table 2: Solubility of this compound in Aqueous Hydrochloric Acid Solutions

| HCl Concentration (mol·kg⁻¹) | Temperature Range (K) for Solubility Determination |

|---|---|

| 0 | 285.70 - 344.65 |

| up to 8.37 | 285.70 - 344.65 |

Data indicates that solubility was determined within this temperature range for various HCl concentrations. researchgate.net

Reactivity in Non-Aqueous Systems

In non-aqueous media, this compound's reactivity is also significant. For instance, in the context of CO2 capture, triethanolamine in non-aqueous solvents like methanol (B129727), ethanol, and various glycols reacts with dissolved carbon dioxide. researchgate.net The reaction is thought to proceed via the formation of an ion pair between the solvated triethanolamine and carbon dioxide. researchgate.net The rate of this reaction is influenced by the nature of the non-aqueous solvent. researchgate.net

Triethylamine hydrochloride has been used in the synthesis of metal halide-amine complexes in non-aqueous solvents like toluene. google.com For example, the reaction of triethylamine hydrochloride with aluminum, catalyzed by aluminum chloride, proceeds in near-quantitative yield to produce AlCl₃·N(C₂H₅)₃. google.com

Furthermore, the reactivity of this compound in organic synthesis often takes place in non-aqueous environments. The previously mentioned palladium-catalyzed Heck reactions and Baylis-Hillman reactions are typically carried out in organic solvents, where triethanolamine or its hydrochloride salt plays a crucial role as a base or ligand. organic-chemistry.orgresearchgate.netacs.org

Studies on the Stability and Degradation Pathways of this compound

This compound is generally considered stable under normal storage conditions, characterized by ambient temperatures and pressures. coleparmer.comfishersci.com However, its stability is significantly influenced by environmental factors such as moisture, light, and temperature, as well as its interaction with other chemical substances. The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its physical and chemical properties. fishersci.comfishersci.com Therefore, storage in a dry, cool, and well-ventilated area, away from direct sunlight and incompatible materials, is recommended to maintain its integrity. coleparmer.comlobachemie.com

Table 1: General Stability of this compound

| Parameter | Description / Condition | Source(s) |

|---|---|---|

| Chemical Stability | Stable under normal temperatures and pressures. | coleparmer.comfishersci.com |

| Hygroscopicity | Hygroscopic; exposure to moist air or water should be avoided. | fishersci.comfishersci.com |

| Conditions to Avoid | Moisture, direct sunlight, air contact, and dust generation. | coleparmer.comfishersci.comlobachemie.com |

| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | coleparmer.comfishersci.comfishersci.com |

Thermal Degradation

Thermal stress is a primary factor in the degradation of this compound. Studies indicate that the compound undergoes decomposition at elevated temperatures. One source reports a decomposition temperature of 245.8°C. carlroth.com The thermal decomposition of the parent compound, triethanolamine, has been shown to begin at temperatures above 150°C. researchgate.net When heated to decomposition, this compound breaks down to yield a variety of hazardous substances. coleparmer.comfishersci.com

The primary products of its thermal degradation include toxic and corrosive gases such as hydrogen chloride, carbon monoxide, carbon dioxide, and various nitrogen oxides (NOx). coleparmer.comfishersci.com The order of thermal stability among ethanolamines is generally recognized as primary amines being less stable than secondary amines, which are in turn less stable than tertiary amines like triethanolamine. researchgate.net

Table 2: Thermal Decomposition Data for this compound

| Parameter | Value / Products | Source(s) |

|---|---|---|

| Decomposition Temperature | 245.8 °C at 1.013 hPa | carlroth.com |

| Hazardous Decomposition Products | Hydrogen chloride | coleparmer.comfishersci.com |

| Nitrogen oxides (NOx) | coleparmer.comfishersci.com | |

| Carbon monoxide (CO) | coleparmer.comfishersci.com | |

| Carbon dioxide (CO₂) | coleparmer.comfishersci.com |

Photodegradation and Chemical Oxidation

Triethanolamine (TEA), the parent amine of the hydrochloride salt, is frequently utilized in photochemical research as a sacrificial agent or electron donor. researchgate.net Its oxidation is a key step in processes like photocatalytic hydrogen generation. researchgate.net In studies involving the photodegradation of other compounds, such as tetracycline (B611298) hydrochloride, TEA is employed as a scavenger for positively charged "holes" (h+), which are a type of reactive species. mdpi.commdpi.com The addition of TEA slows the degradation of the target compound, confirming the role of these reactive species in the degradation pathway. mdpi.com

The degradation of TEA itself can lead to several smaller molecules. Research has identified diethanolamine (B148213) as a known decomposition product. csic.es Furthermore, the photocatalytic oxidation of TEA can yield glycolaldehyde. csic.es Electrochemical studies have revealed a more complex degradation pathway, with potential intermediates including formaldehyde (B43269), acetaldehyde, monoethanolamine, diethanolamine, and hydroxyacetaldehyde, which can be further oxidized to species like acetate (B1210297) and formate. researchgate.net

While the hydrochloride salt provides stability, the amine functional group remains susceptible to oxidation by strong oxidizing agents. coleparmer.comfishersci.com It is not expected to undergo significant hydrolysis under typical environmental conditions because it lacks functional groups that are readily hydrolyzed. nih.gov

Table 3: Key Intermediates in the Degradation of Triethanolamine

| Degradation Pathway | Intermediate / Product | Source(s) |

|---|---|---|

| Photocatalytic Oxidation | Glycolaldehyde | csic.es |

| Diethanolamine | csic.es | |

| Electrochemical Oxidation | Formaldehyde | researchgate.net |

| Acetaldehyde | researchgate.net | |

| Monoethanolamine | researchgate.net | |

| Diethanolamine | researchgate.net | |

| Hydroxyacetaldehyde | researchgate.net | |

| Oxalic acid | researchgate.net |

Biomedical and Biological Research Applications Excluding Dosage

Triethanolamine (B1662121) Hydrochloride as a Reagent in Protein Purification

Triethanolamine hydrochloride (TEA-HCl) is frequently utilized as a reagent in protein purification and extraction. sigmaaldrich.com Its primary function in this context is as a buffering agent, helping to maintain a stable pH throughout the purification process, which is crucial for protein stability and activity. sigmaaldrich.combostonbioproducts.com The useful pH range for TEA-HCl is between 7.3 and 8.3, with a pKa of 7.8 at 25°C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This makes it particularly suitable for maintaining physiological pH conditions required for many proteins.

The compound's properties as a surfactant and emulsifier also contribute to its utility in protein purification. chemicalbook.comfishersci.atlookchem.comfishersci.ca It can aid in the solubilization of proteins and other components that are not entirely soluble in water. bostonbioproducts.comottokemi.commpbio.com In some applications, TEA-HCl is used in the study of the chemical cross-linking of proteins, such as the chloroplast coupling factor. chemicalbook.comfishersci.atlookchem.comfishersci.ca

Below is a table summarizing the key properties of this compound relevant to its use in protein purification:

| Property | Value | Source(s) |

| CAS Number | 637-39-8 | sigmaaldrich.commpbio.comscbt.com |

| Molecular Formula | C6H15NO3·HCl | mpbio.comscbt.com |

| Molecular Weight | 185.65 g/mol | sigmaaldrich.comsigmaaldrich.com |

| pKa (25°C) | 7.8 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Useful pH Range | 7.3 - 8.3 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Solubility in Water | 1 M, clear, colorless | sigmaaldrich.comsigmaaldrich.com |

| Form | Powder/Crystalline Powder | sigmaaldrich.comsigmaaldrich.com |

Role in Enzyme Assays and Biochemical Studies

In the realm of enzyme kinetics and biochemical assays, maintaining a constant pH is paramount for accurate and reproducible results. This compound is commonly employed to adjust the pH of buffer solutions in enzyme assays. sigmaaldrich.com It serves as a medium for assaying adenosine (B11128) diphosphate (B83284) (ADP). chemicalbook.comfishersci.atlookchem.comfishersci.ca

For instance, in the enzymatic assay of Aprotinin, a continuous spectrophotometric rate-determination assay at 340 nm is used to measure hexokinase activity, which involves the phosphorylation of D-hexose sugars using ATP. sigmaaldrich.com this compound buffer is a suitable choice for such assays. sigmaaldrich.com Its ability to act as a complexing agent for certain metal ions, such as aluminum, can also be beneficial in specific biochemical studies where the masking of these ions is necessary. spectrumchemical.com

Research has also utilized this compound buffer in techniques like in-situ mRNA hybridization for the acetylation of frozen tissues. sigmaaldrich.comsigmaaldrich.com

Investigation of this compound in Drug Delivery Systems

Researchers are exploring the potential of triethanolamine and its salts in enhancing drug delivery systems. mdpi.com Triethanolamine has been investigated as a component in ternary complexes to improve the efficiency of drug delivery and potentially reduce the required amount of other excipients like cyclodextrins. mdpi.com

One study focused on the interaction of methotrexate (B535133) with beta-cyclodextrin (B164692) in the presence of triethanolamine. The findings indicated that triethanolamine contributed to stabilizing the complex, leading to a significant increase in the drug's solubility. mdpi.com This suggests that this compound could be a valuable component in formulating new drug delivery systems, particularly for topical applications. mdpi.com

Another area of investigation involves the use of triethanolamine as a counter-ion to enhance the transdermal permeation of drugs. A study on candesartan, a drug with low oral bioavailability, demonstrated that forming an ion pair with triethanolamine significantly improved its in vitro skin permeation. researchgate.net This highlights the potential of triethanolamine in developing effective transdermal gel formulations. researchgate.net

Pharmaceutical Salt Formation Research

The formation of salts is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance. Triethanolamine, as a base, can react with acidic drug substances to form triethanolamine salts. taylorfrancis.com These salts can exhibit different solubility and stability profiles compared to the parent drug. wikipedia.org

The use of various counterions, including amines like triethanolamine, is a key area of research in pharmaceutical salt formation. taylorfrancis.com The choice of the counterion can significantly impact the properties of the final drug product. Historically, sodium has been the most frequently used counterion for acidic drugs; however, research into a wider range of counterions, including organic amines, is ongoing. taylorfrancis.com

Studies on this compound in Cell Culture and Biological Buffers

This compound is recognized as a biological buffer and is used in various cell culture applications. ottokemi.comscbt.comcarlroth.comcarlroth.com Its buffering capacity within a physiologically relevant pH range makes it a suitable component for cell culture media, helping to maintain stable conditions for cell growth and viability. sigmaaldrich.combiosynth.com

It is also used in the preparation of buffers for specific applications within cell biology research. For example, it is a component of the TA-complement haemolysis buffer (TA-CHB). sigmaaldrich.comsigmaaldrich.com Furthermore, its use extends to rinsing digested tissue sections in preparation for techniques like in situ hybridization. sigmaaldrich.comsigmaaldrich.com

Advanced Materials and Engineering Applications of Triethanolamine Hydrochloride

Role of Triethanolamine (B1662121) Hydrochloride in Cement and Concrete Chemistry

In the field of cement and concrete technology, triethanolamine hydrochloride (TEA·HCl) is investigated for its role as a chemical admixture. It is recognized as an organic amine accelerator, sharing structural similarities with triethanolamine (TEA), and also functions as a chloride-containing compound. cyberleninka.ru Its presence in cement paste influences hydration, setting time, and the development of mechanical properties. cyberleninka.runih.gov

The introduction of this compound into cement paste has a significant, dose-dependent effect on the hydration process. cyberleninka.ru The hydration of cement is a complex thermodynamic reaction involving several phases, primarily the hydration of tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). cyberleninka.rubiosynth.com

Moderate concentrations of TEA·HCl can shorten the setting times of cement paste. cyberleninka.ru However, the effect is complex; low dosages (e.g., less than 0.02%) accelerate C₃A hydration and its reaction with gypsum, which promotes the formation of ettringite (AFt) and aluminate hydrate (B1144303). cyberleninka.ru Conversely, a concentration of 0.06% can lead to the formation of an aluminate hydrate layer on cement particles, slightly extending the setting time. cyberleninka.ru At much higher dosages, a strong accelerating effect is observed, which is attributed to the rapid formation of ettringite or other new phases. cyberleninka.ru

Research on hydration heat liberation shows that TEA·HCl can delay the end of the induction period and postpone the early-age hydration of C₃S. cyberleninka.ru However, moderate amounts of the compound increase the rate of C₃S hydration during the subsequent accelerated phase. cyberleninka.ru

| TEA·HCl Content (% by mass of cement) | Initial Setting Time (min) | Final Setting Time (min) |

|---|---|---|

| 0 (Control) | 145 | 210 |

| 0.02 | 130 | 190 |

| 0.06 | 155 | 225 |

| 0.50 | 80 | 135 |

The mechanical properties of hardened cementitious materials, such as compressive and flexural strength, are altered by the addition of this compound. cyberleninka.ru The impact is highly dependent on the concentration used. Low concentrations of TEA·HCl have been shown to have a positive effect on early strength development. cyberleninka.ru

| TEA·HCl Content (% by mass of cement) | 3-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) | 28-Day Flexural Strength (MPa) |

|---|---|---|---|

| 0 (Control) | 25.5 | 50.1 | 8.2 |

| 0.02 | 31.2 | 55.3 | 8.9 |

| 0.06 | 28.4 | 52.7 | 8.5 |

| 0.20 | 24.1 | 48.9 | 8.0 |

Calcium-Silicate-Hydrate (C-S-H) gel is the primary binding phase in hydrated cement paste and is crucial for its durability and mechanical stability. nih.gov this compound influences the formation of C-S-H precursors. It has been shown to retard the hydration of tricalcium silicate (C₃S) at early ages but increase the hydration rate in the accelerated phase. cyberleninka.ru This modulation of C₃S hydration directly affects the nucleation and growth of C-S-H gel. nih.govbiosynth.com

The mechanism involves the formation of an absorbed film on the cement particles, a phenomenon confirmed by Zeta electric potential measurements. cyberleninka.ru Furthermore, there is evidence that triethanolamine can form a complex with the hydrating silicate phase. beilstein-journals.orgmdpi.com This interaction promotes the formation of C-S-H with a higher calcium-to-silica ratio. beilstein-journals.orgmdpi.com The chloride ions introduced by TEA·HCl can also interact with the cement hydration products, although studies suggest there is no specific adsorption of chloride by pure C-S-H particles. cyberleninka.rusigmaaldrich.com

Application in Polymer Synthesis and Modification

Beyond cement chemistry, this compound has specific applications in the synthesis and modification of organic polymers, where it can function as a catalyst or a processing aid.

This compound can act as a catalyst in certain polymerization reactions, particularly in the cross-linking of polymers. Research has demonstrated its effectiveness as a catalyst in the thermosole cross-linking of chitosan (B1678972) using dimethyloldihydroxyethyleneurea (DMDHEU) as the crosslinking agent. tandfonline.com This process is used to create modified chitosan substrates that can function as ion exchangers for applications such as dye removal from aqueous solutions. tandfonline.com

However, the catalytic activity of this compound is not universal. In some systems, it has been found to be ineffective. For instance, in attempts to activate certain latent Ru-NHC-based metathesis initiators for ring-opening metathesis polymerization (ROMP), the addition of this compound failed to promote the reaction. beilstein-journals.org This indicates that its catalytic function is specific to certain reaction types and chemical environments.

In the production of synthetic rubbers like styrene-butadiene rubber (SBR), this compound has been identified as a promising coagulant. cyberleninka.ructj-isuct.ru The coagulation step is critical for separating the polymer (rubber) from the latex emulsion in which it is synthesized. cyberleninka.ru

When used as a coagulant for SKS-30 ARK styrene-butadiene rubber latex, the separation process proceeds via a neutralization mechanism. cyberleninka.ructj-isuct.ru Research has shown that this compound can be used in lower dosages compared to conventional coagulants like sodium chloride or triethanolamine alone. cyberleninka.ructj-isuct.ru An additional benefit is that the aqueous phase remaining after coagulation can be recycled back into the production process. cyberleninka.ructj-isuct.ru Furthermore, vulcanizates produced from rubbers coagulated with this compound have been found to meet the required physical and mechanical standards. cyberleninka.ructj-isuct.ru

This compound in Surface Chemistry and Surfactant Development

This compound plays a significant role as a surfactant and emulsifier. nih.govchemicalbook.commpbio.com Its molecular structure, featuring a hydrophilic tri-hydroxyl, ethanolamine (B43304) head and a charged ammonium (B1175870) group, allows it to reduce surface tension between different phases, such as oil and water. mpbio.com This property is leveraged in formulations to create stable emulsions by solubilizing oils and other components that are not typically soluble in water. mpbio.comfishersci.com

In the realm of materials science, the parent compound, triethanolamine (TEA), is widely used as a reducing and stabilizing agent in the synthesis of metallic nanoparticles. nih.govnih.gov For instance, TEA has been employed in the one-pot synthesis of monodisperse gold (TEOA@AuNPs) and platinum (TEOA@PtNPs) nanoparticles. nih.govnih.gov In these processes, TEA acts as both the reducing agent, to form the nanoparticles from their metallic salt precursors, and as a capping agent. nih.govnih.gov As a capping agent, it adsorbs to the nanoparticle surface, preventing aggregation and ensuring the particles remain well-dispersed and colloidally stable. nih.govresearchgate.netnih.gov This surface modification is crucial for the subsequent application of these nanoparticles in areas like electrochemiluminescent (ECL) immunoassays, where the TEA on the surface can also act as a coreactant to enhance the ECL signal. nih.govnih.gov

Furthermore, derivatives of triethanolamine have been developed into polymeric surfactants for specific applications. Research into polytriethanolamine-based surfactants has demonstrated their effectiveness, particularly in the context of corrosion inhibition. These polymeric surfactants are synthesized and can be chemically modified, for example through ethoxylation and esterification, to enhance their surface-active properties and performance in inhibiting corrosion on metal surfaces. researchgate.nettandfonline.comtandfonline.com

Utilization in Metal Chelation and Corrosion Inhibition Studies